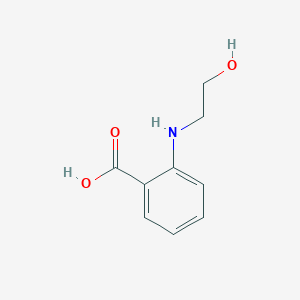
2-(1-Adamantyl)propan-2-ol
Overview
Description
“2-(1-Adamantyl)propan-2-ol” is a chemical compound with the molecular formula C13H22O . It is also known by other names such as “2-Adamantan-1-yl-propan-2-ol” and "2- [1-Adamantyl]propan-2-ol" .
Synthesis Analysis
The synthesis of “this compound” involves a reaction of 1-adamantanecarbonyl chloride with magnesium in diethyl ether under an Ar atmosphere and stirring . The reaction mixture is then heated at gentle reflux for 4 hours .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The 3D structure is also available as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions of “this compound” involve the formation of a Grignard reagent from magnesium turnings and methyl iodide in dry diethyl ether . The Grignard reagent is then used in the synthesis of "this compound" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 194.31 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound also has a Rotatable Bond Count of 1 .
Scientific Research Applications
Synthesis of Adamantane Derivatives
Adamantan-1-ol, a derivative of adamantane and closely related to 2-(1-Adamantyl)propan-2-ol, is a crucial starting compound in synthesizing memantine and rimantadine. It is also used to create adamantyl ethers, which serve as antioxidant additives in oils and transmission fluids, improving their rheological characteristics at low temperatures (Khusnutdinov & Oshnyakova, 2015).
Antiviral Properties
The synthesis of novel 2-adamantyl-5-aryl-2H-tetrazoles, derived from reactions involving adamantan-1-ol, has shown moderate inhibitory activity against the influenza A (H1N1) virus. Some of these derivatives have a higher antiviral selectivity index than rimantadine, a well-known antiviral drug (Mikolaichuk et al., 2021).
Pharmacological Activity of Derivatives
Adamantyl-containing β-aminoketones and enaminoketones, which are related to this compound, have been synthesized and shown to exhibit antiviral properties. These compounds have been studied for their potential in developing new biologically active agents (Makarova et al., 2001).
Photocatalysis Applications
The use of adamantane and its derivatives, including propan-2-ol types, in photocatalysis has been studied. Adamantane serves as a substrate in the formation of reactive intermediates under illumination, which is crucial in organic transformations (Tanielian et al., 1997).
Thermal Stability and Structural Analysis
this compound and its derivatives have been analyzed for their thermal stability and structural properties, providing insights valuable for synthetic applications in chemistry and materials science. For example, studies on 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles showed they are thermally stable up to about 150°C (Mikolaichuk et al., 2021).
Drug Design Applications
Adamantyl-based compounds, closely related to this compound, play a significant role in drug design due to their multidimensional value. They are used in treatments for neurological conditions, type-2 diabetes, and as antiviral agents. The adamantyl group's steric bulk and hydrophobic nature make it valuable in modulating reactivity and enhancing drug stability (Liu et al., 2011).
Safety and Hazards
When handling “2-(1-Adamantyl)propan-2-ol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
It is known to be an important organic synthesis reagent .
Mode of Action
It is known to be used in oxidation reactions , implying that it may interact with its targets by donating or accepting electrons.
Biochemical Pathways
Given its use in oxidation reactions , it may influence pathways involving redox reactions.
Result of Action
Its role as an oxidation reagent suggests it may cause changes at the molecular level, potentially altering the structure or function of target molecules.
properties
IUPAC Name |
2-(1-adamantyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-12(2,14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKAUEBLTWRERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306423 | |
| Record name | 2-(1-adamantyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
775-64-4 | |
| Record name | 775-64-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1-adamantyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



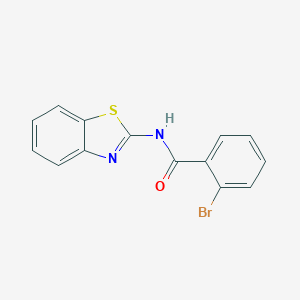
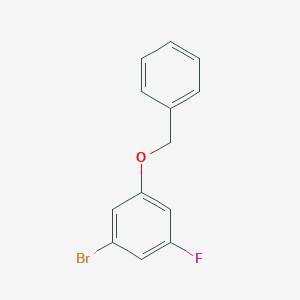
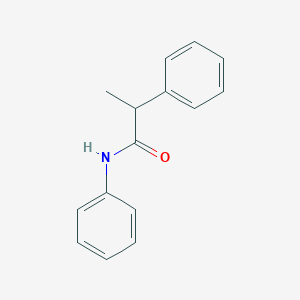
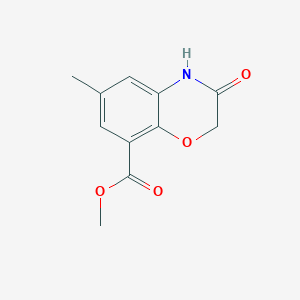
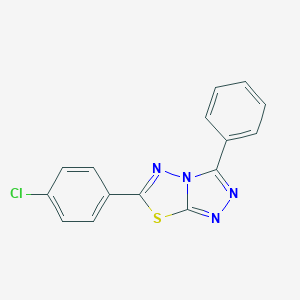



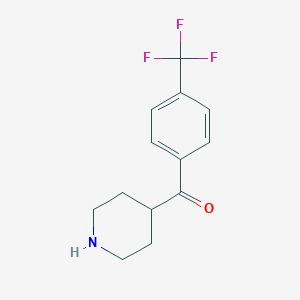
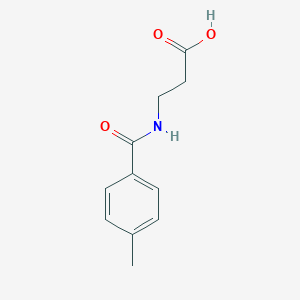
![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)
![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)

